molecular formula C9H8N2O B1403395 2-Methyl-2H-indazole-6-carboxaldehyde CAS No. 1337881-08-9

2-Methyl-2H-indazole-6-carboxaldehyde

Cat. No. B1403395
M. Wt: 160.17 g/mol
InChI Key: GFBAUFAXHCCIHE-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound with the IUPAC name 2-methyl-2H-indazole-6-carbaldehyde . It has a molecular weight of 160.18 and its InChI code is 1S/C9H8N2O/c1-11-5-8-3-2-7 (6-12)4-9 (8)10-11/h2-6H,1H3 .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-2H-indazole-6-carboxaldehyde are not available, general reactions for the synthesis of 2H-indazoles have been reported . These include transition metal-catalyzed reactions and reductive cyclization reactions .


Physical And Chemical Properties Analysis

2-Methyl-2H-indazole-6-carboxaldehyde is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .

Scientific Research Applications

Photochemical Reactions

2-Methyl-2H-indazole-6-carboxaldehyde and related indazole compounds have been studied for their photochemical reactions. In acidic solutions, these compounds can undergo photolysis, leading to the formation of various benzaldehydes or acetophenones, depending on the substituents and reaction conditions. For instance, the photolysis of indazoles in acidic alcoholic solutions can result in minor amounts of 3-substituted 2-amino-benzaldehydes and acetophenones (Georgarakis, Schmid, & Hansen, 1979).

Synthesis of Indazole Derivatives

Indazole derivatives, including those related to 2-Methyl-2H-indazole-6-carboxaldehyde, are important in medicinal chemistry, particularly as kinase inhibitors. Efficient synthetic methods have been developed for producing indazole-3-carboxaldehydes, which are key intermediates in creating a variety of polyfunctionalized 3-substituted indazoles (Chevalier et al., 2018).

Heterocycle Synthesis

The synthesis of 2H-indazoles and their derivatives has been explored extensively, leveraging reactions like the Davis-Beirut reaction (DBR). This method utilizes nitroso imine or nitroso benzaldehyde intermediates for the construction of various indazole classes under alkaline or photochemical conditions. Such syntheses are significant in chemical biology and medicinal chemistry (Zhu, Haddadin, & Kurth, 2019).

Safety And Hazards

The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The future prospects of indazoles as protein kinase inhibitors for the treatment of cancer are also being explored .

properties

IUPAC Name

2-methylindazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBAUFAXHCCIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278507
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazole-6-carboxaldehyde

CAS RN

1337881-08-9
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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